molecular formula C20H20N2O3 B2525902 4-(6,8-dimethoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-1-yl)benzenol CAS No. 860789-35-1

4-(6,8-dimethoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-1-yl)benzenol

Cat. No.: B2525902
CAS No.: 860789-35-1
M. Wt: 336.391
InChI Key: NPQZNMPPUASIAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(6,8-dimethoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-1-yl)benzenol is a useful research compound. Its molecular formula is C20H20N2O3 and its molecular weight is 336.391. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Modification

  • The addition of dimethyl acetylenedicarboxylate to related compounds like 1-methyl-4-(pyrrolidin-1-yl)quinolin-2(1H)-one leads to the formation of various derivatives, showcasing the compound's potential in synthetic organic chemistry (Haywood & Reid, 1977).

Development of Novel Heterocyclic Compounds

  • Research involving the synthesis of new 3H-pyrrolo[2,3-c]quinoline derivatives from 4-formylquinolines indicates the scope for developing new molecules with potential biological activity (Molina, Alajarín, & Sánchez-Andrada, 1993).

Potential in Material Science

  • The electropolymerization of monomers bearing quinoxaline moieties to create fluorescent polymers, as demonstrated in studies, suggests potential applications in material science and sensory technology (Carbas, Kıvrak, Zora, & Önal, 2012).

Synthesis of Bioactive Compounds

  • The compound's structural similarity to those used in the synthesis of bioactive molecules like 6-chloro-1,3,4,5-tetrahydro-7,8-dimethoxy-1-methylpyrrolo[4,3,2-de]quinoline, which are precursors to marine alkaloids, underscores its potential in medicinal chemistry (Roberts, Álvarez, & Joule, 1996).

Application in Analytical Chemistry

  • Its structural analogs have been used as fluorescent derivatization agents in high-performance liquid chromatography, indicating potential applications in analytical techniques (Yamaguchi, Iwata, Nakamura, & Ohkura, 1987).

Mechanism of Action

Properties

IUPAC Name

4-(6,8-dimethoxy-4-methyl-2,3-dihydropyrrolo[3,2-c]quinolin-1-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-12-16-8-9-22(13-4-6-14(23)7-5-13)20(16)17-10-15(24-2)11-18(25-3)19(17)21-12/h4-7,10-11,23H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPQZNMPPUASIAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCN(C2=C3C=C(C=C(C3=N1)OC)OC)C4=CC=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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